molecular formula C20H22FN3O3S B2556139 N-{4-[5-(3-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide CAS No. 852141-21-0

N-{4-[5-(3-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide

Cat. No. B2556139
CAS RN: 852141-21-0
M. Wt: 403.47
InChI Key: HOADFAKMOCOVAR-UHFFFAOYSA-N
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Description

N-{4-[5-(3-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a useful research compound. Its molecular formula is C20H22FN3O3S and its molecular weight is 403.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiproliferative Activities

Research has demonstrated the synthesis of pyrazole-sulfonamide derivatives with significant antiproliferative activities against various cell lines. For instance, a study by Mert et al. (2014) focused on designing and synthesizing a series of pyrazole-sulfonamide derivatives that exhibited selective antitumor activity, particularly against rat brain tumor cells (C6). Some compounds showed broad-spectrum antitumor activities comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin (Mert et al., 2014).

Cytotoxicity and Carbonic Anhydrase Inhibitory Activities

Another study highlighted the synthesis of polymethoxylated-pyrazoline benzene sulfonamides, investigating their cytotoxic activities on tumor and non-tumor cell lines and their inhibitory effects on carbonic anhydrase isoenzymes. These compounds showed promising carbonic anhydrase inhibitory activity, with some derivatives offering potential as lead molecules for further investigation (Kucukoglu et al., 2016).

Metal Complexes of Pyrazole Based Sulfonamide

The synthesis and characterization of metal complexes derived from pyrazole-based sulfonamides and their inhibition on human erythrocyte carbonic anhydrase isozymes I and II were also explored. These complexes exhibited more effective inhibitory activity on carbonic anhydrase isoenzymes than the corresponding free ligand and acetazolamide, a control compound (Büyükkıdan et al., 2017).

Antimicrobial and Antitubercular Activities

Research on benzene sulfonamide pyrazole oxadiazole derivatives has been conducted to assess their antimicrobial and antitubercular activities. Molecular docking studies were carried out to understand the mode of inhibition and potential as antitubercular agents, showing good antibacterial activity against various pathogens (Shingare et al., 2022).

Mechanism of Action

properties

IUPAC Name

N-[4-[3-(3-fluorophenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3S/c1-3-20(25)24-19(15-6-5-7-16(21)12-15)13-18(22-24)14-8-10-17(11-9-14)23-28(26,27)4-2/h5-12,19,23H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOADFAKMOCOVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)CC)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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